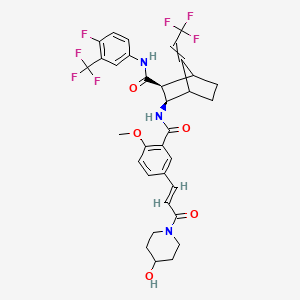
RXFP1 receptor agonist-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RXFP1 receptor agonist-2 is a synthetic compound designed to activate the relaxin family peptide receptor 1 (RXFP1). This receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including reproductive and cardiovascular functions. The activation of RXFP1 by its agonists, such as this compound, has shown potential therapeutic benefits in conditions like heart failure and fibrotic diseases .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of RXFP1 receptor agonist-2 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific chemical groups that enhance its activity and stability. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation and cyclization reactions.
Step 2: Functionalization of the core structure using reagents such as halogenating agents, oxidizing agents, and reducing agents.
Step 3: Purification and isolation of the final product using techniques like chromatography and crystallization.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing stringent quality control measures to meet regulatory standards .
化学反応の分析
Types of Reactions: RXFP1 receptor agonist-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with specific functional groups that can enhance or modify its biological activity .
科学的研究の応用
RXFP1 receptor agonist-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the activation mechanisms of G protein-coupled receptors.
Biology: Investigated for its role in modulating reproductive and cardiovascular functions.
Medicine: Explored as a potential therapeutic agent for treating heart failure, fibrotic diseases, and other conditions involving RXFP1 signaling.
Industry: Utilized in the development of new drugs targeting RXFP1, as well as in the production of diagnostic tools for detecting RXFP1 activity
作用機序
The mechanism of action of RXFP1 receptor agonist-2 involves binding to the RXFP1 receptor, leading to the activation of downstream signaling pathways. This activation results in various physiological effects, including vasodilation, angiogenesis, and anti-inflammatory responses. The molecular targets and pathways involved include the G protein-coupled receptor signaling cascade, phosphoinositide 3-kinase pathway, and nitric oxide signaling pathway .
類似化合物との比較
RXFP1 receptor agonist-2 is unique compared to other similar compounds due to its specific structure and high affinity for the RXFP1 receptor. Similar compounds include:
Relaxin-2: A natural peptide hormone that activates RXFP1 but has a shorter half-life and requires intravenous administration.
Small-Molecule Agonists: Synthetic compounds designed to mimic the effects of relaxin-2, with improved stability and oral bioavailability
特性
分子式 |
C33H32F7N3O5 |
|---|---|
分子量 |
683.6 g/mol |
IUPAC名 |
(2S,3R)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-[[5-[(E)-3-(4-hydroxypiperidin-1-yl)-3-oxoprop-1-enyl]-2-methoxybenzoyl]amino]-7-(2,2,2-trifluoroethylidene)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C33H32F7N3O5/c1-48-26-8-2-17(3-9-27(45)43-12-10-19(44)11-13-43)14-22(26)30(46)42-29-21-6-5-20(23(21)16-32(35,36)37)28(29)31(47)41-18-4-7-25(34)24(15-18)33(38,39)40/h2-4,7-9,14-16,19-21,28-29,44H,5-6,10-13H2,1H3,(H,41,47)(H,42,46)/b9-3+,23-16?/t20?,21?,28-,29+/m0/s1 |
InChIキー |
ZUXZQNVAKAKAFL-ZVJCKCIOSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)O)C(=O)N[C@H]3[C@H](C4CCC3C4=CC(F)(F)F)C(=O)NC5=CC(=C(C=C5)F)C(F)(F)F |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)O)C(=O)NC3C4CCC(C3C(=O)NC5=CC(=C(C=C5)F)C(F)(F)F)C4=CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


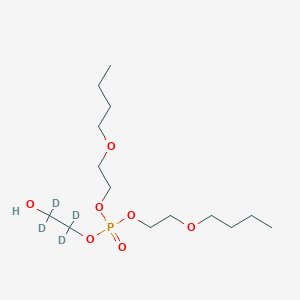



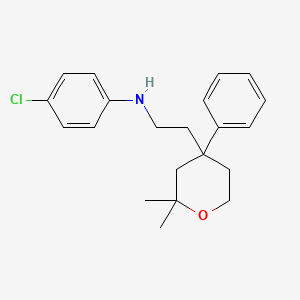
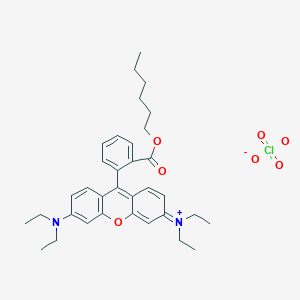
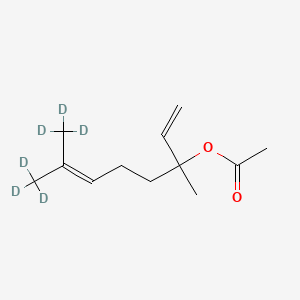
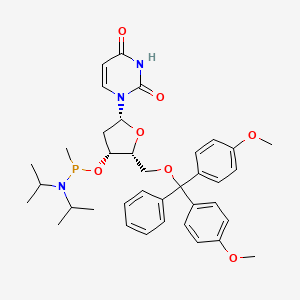
![1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)

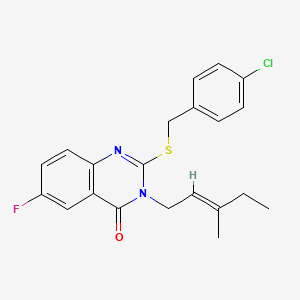
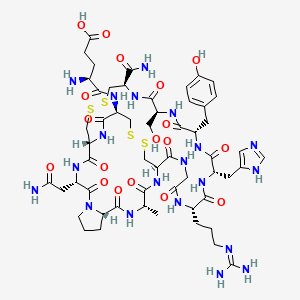
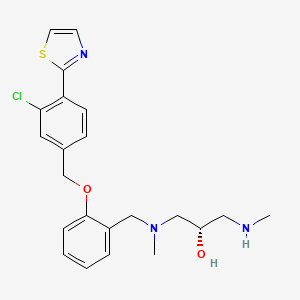
![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
